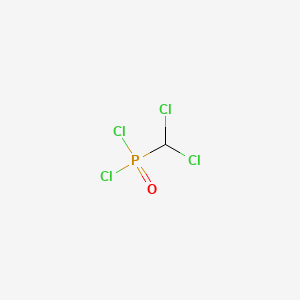

Phosphonic dichloride, (dichloromethyl)-

説明

Phosphonic dichloride, (dichloromethyl)- (Cl₂CH-P(O)Cl₂) is a phosphorus-containing compound characterized by a dichloromethyl group attached to a phosphonic dichloride moiety. This structure confers high reactivity due to the presence of multiple electrophilic chlorine atoms, making it valuable in polymerization and functionalization reactions. It is particularly noted for its role in synthesizing polyphosphonates via interfacial polycondensation, where reaction conditions (e.g., temperature, reagent ratios) critically influence yield and polymer viscosity . Hydrolysis of the dichloride groups is a key challenge, as complete hydrolysis leads to polymer yield loss .

特性

CAS番号 |

29941-08-0 |

|---|---|

分子式 |

CHCl4OP |

分子量 |

201.8 g/mol |

IUPAC名 |

dichloro(dichlorophosphoryl)methane |

InChI |

InChI=1S/CHCl4OP/c2-1(3)7(4,5)6/h1H |

InChIキー |

BKNIHVRMZADYLF-UHFFFAOYSA-N |

正規SMILES |

C(P(=O)(Cl)Cl)(Cl)Cl |

製品の起源 |

United States |

科学的研究の応用

Chemical Synthesis Applications

Phosphonic dichloride serves as a versatile reagent in organic synthesis. Its primary applications include:

- Oligonucleotide Synthesis : It is widely used as a phosphitylating agent in the synthesis of oligonucleotides. The compound facilitates the introduction of phosphonate linkages, which are crucial for the stability and efficacy of nucleic acid therapeutics .

- Synthesis of Phosphonates : The compound is a precursor for various phosphonates, which are important in agricultural and pharmaceutical chemistry. For instance, it can be converted into dialkyl chloromethylphosphonates through alcoholysis reactions .

- Production of Chemical Weapons Precursors : Notably, phosphonic dichloride is associated with the production of nerve agents such as sarin and soman. Its ability to react with amines and alcohols makes it a critical intermediate in the synthesis of these toxic compounds .

Mechanistic Studies and Reaction Pathways

Research has focused on the mechanistic pathways involving phosphonic dichloride. Notable findings include:

- Carbon-Phosphorus Bond Cleavage : Studies have demonstrated that phosphonic dichloride can undergo carbon-phosphorus bond cleavage under specific conditions, leading to the formation of various phosphorus-containing compounds . This property is exploited in synthetic strategies to generate complex molecular architectures.

- Reactivity with Chlorinating Agents : Phosphonic dichloride reacts readily with chlorinating agents like phosphorus pentachloride, leading to chlorinated derivatives that can be further utilized in synthesis .

Safety and Handling Considerations

Due to its highly toxic nature, phosphonic dichloride requires careful handling. It reacts vigorously with water, releasing hydrochloric acid and posing significant health risks upon exposure. Safety protocols must be strictly adhered to when working with this compound to prevent acute toxicity and environmental hazards .

Case Study 1: Oligonucleotide Synthesis

A study highlighted the use of phosphonic dichloride in developing stable oligonucleotides for gene therapy applications. The incorporation of phosphonate linkages improved the resistance of oligonucleotides to nuclease degradation, enhancing their therapeutic potential.

Case Study 2: Phosphonylation Reactions

Research demonstrated the successful use of phosphonic dichloride in phosphonylation reactions to synthesize various biologically active compounds. The resulting phosphonates exhibited significant biological activity against several pathogens, showcasing their potential in pharmaceutical applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Oligonucleotide Synthesis | Used as a phosphitylating agent for nucleic acid therapeutics | Enhances stability and efficacy of oligonucleotides |

| Chemical Weapon Precursors | Precursor for nerve agents like sarin | Associated with high toxicity risks |

| Synthetic Organic Chemistry | Versatile reagent for synthesizing phosphonates | Facilitates complex molecular synthesis |

| Mechanistic Studies | Studies on carbon-phosphorus bond cleavage | Reveals pathways for generating diverse compounds |

類似化合物との比較

Structural and Functional Group Variations

The reactivity and applications of phosphonic dichloride derivatives depend on substituents attached to the phosphorus center. Below is a comparative analysis:

Reactivity and Stability

- Hydrolysis Sensitivity: Phosphonic dichloride, (dichloromethyl)- undergoes rapid hydrolysis, necessitating low-temperature reactions (20°C) to suppress side reactions . In contrast, sulfur-containing analogs like methylphosphonothioic dichloride exhibit slower hydrolysis due to reduced electrophilicity .

- Comparative Reactivity : Methylenebis(phosphonic dichloride) shows higher reactivity than phosphoryl chloride in polycondensation, leading to increased side products . Bromine-substituted derivatives (e.g., bromomethyl) are more reactive toward nucleophiles than chlorine analogs .

Contradictions and Limitations

A notable contradiction exists regarding temperature effects: Iliescu et al. observed improved yields at 20°C due to suppressed hydrolysis , whereas Prot [30] reported conflicting data under similar conditions. This discrepancy highlights the need for solvent- and substrate-specific optimization.

準備方法

Reaction Mechanism

The reaction proceeds via intermediate formation of a monochloro compound, CH₃PO(OCH₃)Cl, followed by further chlorination to yield MPOD:

The use of catalysts accelerates the reaction by stabilizing intermediates and suppressing polymer formation.

Process Conditions and Optimization

Key parameters include:

-

Temperature : 75–150°C (optimal: 100–130°C)

-

Pressure : Atmospheric (preferred for cost and safety)

A preferred protocol involves charging DMMP and catalyst into a reactor, heating to 100–130°C, and adding SOCl₂ beneath the liquid surface to minimize volatilization. By-product gases (SO₂, CH₃Cl) are scrubbed, and the crude product is distilled under reduced pressure to isolate MPOD in >95% yield.

Table 1: Catalytic Chlorination of DMMP to MPOD

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 120 | 4 | 98 |

| AlCl₃ | 110 | 5 | 96 |

| None | 130 | 12 | 45 |

| Data derived from US4871486A |

Oxidation of Methyldichlorophosphine with Sulfuryl Chloride

An alternative route involves oxidizing methyldichlorophosphine (CH₃PCl₂) with sulfuryl chloride (SO₂Cl₂):

This exothermic reaction proceeds at ambient to moderate temperatures (20–60°C) and avoids the need for catalysts. However, the method requires stringent control over stoichiometry to prevent over-oxidation or by-product formation.

Scalability and Challenges

Industrial adoption is limited due to:

-

Handling hazards of CH₃PCl₂ (pyrophoric and toxic).

-

Generation of SOCl₂, which necessitates additional purification steps.

Catalytic Methods Using Inorganic Halides

Inorganic halides (e.g., NH₄Cl, ZnCl₂) enhance the chlorination efficiency of DMMP by providing Lewis acid sites that polarize P=O bonds, facilitating nucleophilic attack by Cl⁻ ions.

Advantages Over Organic Catalysts

-

Non-volatility : Inorganic catalysts remain in the reactor during distillation, avoiding product contamination.

-

Recyclability : Catalysts like ZnCl₂ can be recovered from distillation residues and reused for 5–10 cycles without activity loss.

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| ZnCl₂ (Inorganic) | 4 | 98 | 99.5 |

| DMF (Organic) | 6 | 85 | 95 |

| Data synthesized from US4871486A and Wikipedia |

Amine-Catalyzed Chlorination of Methylphosphonates

Tertiary amines (e.g., triethylamine) or N,N-disubstituted formamides accelerate DMMP chlorination by acting as HCl scavengers. This method, however, faces drawbacks:

Q & A

Q. What are the standard synthetic protocols for preparing phosphonic dichloride derivatives, and how can side reactions like hydrolysis be minimized?

Phosphonic dichlorides are typically synthesized via nucleophilic substitution reactions between phosphonic acid derivatives and chlorinating agents (e.g., PCl₃ or SOCl₂). A critical challenge is suppressing hydrolysis, which leads to reduced yields. To mitigate this, reactions should be conducted under anhydrous conditions, using dry solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar). Low temperatures (e.g., 20°C) are recommended to limit side reactions, as elevated temperatures accelerate hydrolysis .

Q. What analytical techniques are most effective for characterizing phosphonic dichloride intermediates in polymer synthesis?

Key methods include:

- FT-IR spectroscopy : To confirm P=O and P-Cl bond signatures (~1250 cm⁻¹ and ~580 cm⁻¹, respectively).

- ¹H/³¹P NMR : For structural elucidation and monitoring reaction progress.

- Inherent viscosity measurements : To assess polymer molecular weight during polycondensation .

- Elemental analysis : To verify purity and stoichiometry .

Q. How can researchers safely handle and store phosphonic dichlorides given their reactivity?

Due to their moisture sensitivity and corrosive nature, phosphonic dichlorides must be stored in sealed, moisture-free containers under inert gas. Handling requires PPE (gloves, goggles, lab coat) and fume hoods. First-aid protocols for exposure include rinsing with copious water and avoiding induced vomiting .

Advanced Research Questions

Q. How do reagent molar ratios and temperature influence the yield and viscosity of polyphosphonates derived from phosphonic dichlorides?

Excess phosphonic dichloride (e.g., molar ratio 2:1 relative to diols) maximizes polymer yield and inherent viscosity by driving the reaction to completion. However, contradictory data exist: Iliescu et al. observed increased viscosity at 20°C due to suppressed hydrolysis, while Prot reported decreased yields at low temperatures. To resolve this, use a central composite experimental design to model interactions between variables (time, temperature, base concentration) and validate under controlled conditions .

Q. What strategies optimize interfacial polycondensation for synthesizing high-refractive-index (RI) polymers using phosphonic dichlorides?

High-RI polyphosphonates (RI 1.60–1.65) are synthesized via vapor-liquid interfacial polycondensation of arylphosphonic dichlorides with bisphenols. Key parameters:

Q. How can conflicting data on the solubility of sodium salts in phosphonic dichloride reactions be reconciled?

Iliescu et al. noted reduced solubility of bisphenol sodium salts at low temperatures but attributed higher yields to suppressed hydrolysis. To address this contradiction, pre-dissolve sodium salts in polar aprotic solvents (e.g., DMSO) before mixing with phosphonic dichlorides. Monitor solubility via dynamic light scattering (DLS) to ensure homogeneous reaction conditions .

Q. What role do phosphonic dichlorides play in designing semi-interpenetrating polymer networks (semi-IPNs) for biomedical applications?

Phosphonic dichlorides crosslink polyvinyl alcohol (PVA) with chondroitin sulfate (CS) to form semi-IPNs with tunable mechanical strength and biodegradability. Adjust the CS:PVA ratio to balance water absorption (20–50% increase with CS) and vapor permeability. FT-IR confirms ester bond formation between PVA hydroxyl groups and phosphonic dichloride .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。